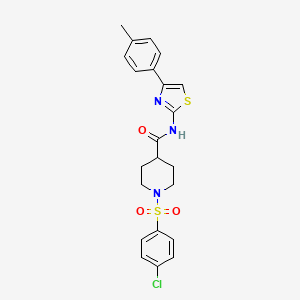

1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide

Description

1-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 4-(p-tolyl)thiazol-2-yl moiety and a 4-chlorophenylsulfonyl group. This compound belongs to a class of multitarget inhibitors designed to modulate enzymes such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are implicated in inflammatory and neuropathic pain pathways .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZXIZCRAYSSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's structure, synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Structural Features

The compound features several notable structural components:

- Thiazole Ring : Contributes to the compound's reactivity and biological activity.

- Sulfonyl Group : Known for its role in enzyme inhibition and interaction with biological targets.

- Piperidine Moiety : Associated with various pharmacological activities, including anesthetic effects and metabolic regulation.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Through the Hantzsch thiazole synthesis.

- Sulfonylation : Introducing the sulfonyl group via reactions with sulfonyl chlorides.

- Coupling with Piperidine : Utilizing nucleophilic aromatic substitution to attach the piperidine moiety.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, disrupting normal metabolic processes .

- Receptor Modulation : It can interact with receptor sites, influencing signaling pathways within cells.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Antibacterial Activity : A study evaluated synthesized thiazole derivatives for antibacterial properties, finding significant inhibition against strains like Staphylococcus aureus and Escherichia coli at varying concentrations .

- Enzyme Inhibition Studies : Compounds containing similar structural motifs were tested for AChE inhibition, showing IC50 values ranging from 0.35 μM to 0.50 μM, indicating strong potential for treating neurodegenerative diseases .

- Anticancer Research : Investigations into thiazole-piperidine derivatives revealed promising results in inhibiting cancer cell lines, with some compounds exhibiting over 80% inhibition at specific concentrations .

Comparison with Similar Compounds

Structural Analogues with Variations in Sulfonyl and Thiazole Substituents

The activity and physicochemical properties of this compound are highly dependent on substituents at the sulfonyl and thiazole groups. Key analogues include:

Key Observations :

- Sulfonyl Group Impact : Substitution at the sulfonyl group (e.g., 2-chloro vs. 4-chloro vs. 3-chloro phenyl) significantly alters enzyme affinity. SW-17 (2-chloro) shows stronger FAAH/sEH inhibition than the 4-chloro analogue, suggesting steric or electronic effects influence binding .

- Thiazole Modifications : Replacing the p-tolyl group with benzo[d]thiazole () or chlorothiophene () reduces molecular weight but may compromise target engagement due to altered lipophilicity or steric bulk.

Physicochemical Properties

Comparative physicochemical data highlight trends in solubility and synthetic feasibility:

Key Observations :

- Yield and Feasibility : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenylsulfonyl) exhibit lower yields (48%) compared to simpler substituents (79% for 4-chlorophenylpiperazine), likely due to increased synthetic complexity .

Q & A

Q. How can researchers optimize the synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions (solvent polarity, temperature, catalysts) and purification techniques. For example:

- Solvent Selection : Use polar aprotic solvents like DMF or NMP for sulfonylation steps, as demonstrated in sulfonamide coupling reactions .

- Temperature Control : Maintain 60–80°C during piperidine-carboxamide coupling to avoid side reactions .

- Catalytic Systems : Explore Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl-thiazole intermediates are involved .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate high-purity crystals .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry, as shown for related piperidine-carboxamide derivatives (e.g., COD entry 2230670) .

- NMR Spectroscopy : Use / NMR to verify substituent positions, particularly the sulfonyl and thiazolyl groups. Compare chemical shifts with structurally analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm molecular formula (e.g., [M+H] ion matching CHClNOS).

Q. How can researchers assess the compound’s purity and crystallinity for reproducibility?

Methodological Answer:

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Determine decomposition temperatures and melting points (e.g., sharp endothermic peaks at 140–142°C indicate high crystallinity) .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% area) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Systematic Substituent Variation : Modify the 4-chlorophenylsulfonyl or p-tolyl-thiazole groups to assess impact on target binding (e.g., replace Cl with F or CF for electronic effects) .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase isoforms, leveraging crystallographic data from analogs .

- In Vitro Assays : Test enzyme inhibition (IC) or cellular activity (e.g., anti-proliferative effects in cancer lines) with dose-response curves (1 nM–100 µM) .

Q. What strategies address solubility limitations of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or Cremophor EL in PBS buffer (pH 7.4) to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring for pH-dependent release .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) for improved bioavailability, as validated for sulfonamide derivatives .

Q. How can isotopic labeling (e.g., 2H^2H2H, 13C^{13}C13C) be applied to study metabolic pathways?

Methodological Answer:

- Deuterium Incorporation : Synthesize deuterated analogs at metabolically stable positions (e.g., methyl groups on the p-tolyl ring) via Pd-catalyzed H/D exchange .

- Radiotracer Synthesis : Use -labeled carbonyl groups for autoradiography in tissue distribution studies, following protocols for carboxamide derivatives .

Q. How should researchers resolve contradictory data in reaction yields or biological activity across studies?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (e.g., inert atmosphere, moisture-free solvents) and biological assays (cell passage number, serum batch) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, Taber et al. reported lower yields due to unoptimized coupling steps, later improved by Feldman’s catalytic method .

- Crystallographic Validation : Confirm that polymorphic forms (e.g., amorphous vs. crystalline) do not skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.